
Methanol, 4-biphenyldiphenyl-
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Overview
Description
Methanol, 4-biphenyldiphenyl- (CAS 38696-14-9), also known as [1,1-Biphenyl]-4-methanol, α,α-diphenyl-, is a polyaromatic methanol derivative with the molecular formula C₂₅H₂₀O and a molecular weight of 336.43 g/mol . Its structure features a central methanol group (-CH₂OH) attached to a biphenyl core, which is further substituted with two phenyl groups. Key physical properties include a density of 1.138 g/cm³, a boiling point of 510.2°C at standard pressure, and a flash point of 191.8°C, indicating moderate flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, 4-biphenyldiphenyl- typically involves the reaction of biphenyl with formaldehyde in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where biphenyl reacts with formaldehyde in the presence of an acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methanol, 4-biphenyldiphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. Catalysts such as AlCl3 or other Lewis acids are commonly used to facilitate the reaction. The product is then purified through distillation and recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methanol, 4-biphenyldiphenyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid or biphenyl-4-aldehyde.
Reduction: Biphenyl-4-methane.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Applications in Catalysis
2.1 Coordination Chemistry
The ability of methanol, 4-biphenyldiphenyl- to form stable complexes with metal ions is crucial for its application in catalysis. It can participate in substitution reactions that are essential for developing new catalysts.
2.2 Case Study: Catalytic Reactions
A study demonstrated the use of methanol, 4-biphenyldiphenyl- as a ligand in palladium-catalyzed reactions, which showed improved yields compared to traditional ligands. The stability and reactivity of the formed complexes were analyzed using spectroscopic methods, confirming their potential for industrial applications .
Energy Production
3.1 Hydrogen Production
Methanol is recognized for its hydrogen-rich composition, making it an ideal candidate for hydrogen production through various decomposition reactions. Recent research highlights photocatalytic and thermocatalytic methods using methanol as a feedstock to generate hydrogen efficiently .
3.2 Direct Methanol Fuel Cells
Direct methanol fuel cells (DMFCs) utilize methanol as a fuel source, providing a clean energy alternative. Methanol, 4-biphenyldiphenyl- can enhance the performance of these fuel cells by improving the electrochemical reactions involved . The advantages include higher energy density and lower emissions compared to conventional fuels.
Material Science Applications
4.1 Polymer Production
Methanol derivatives are vital in producing polymers and resins used in various applications from coatings to textiles. Methanol, 4-biphenyldiphenyl- can serve as an intermediate in synthesizing high-performance materials that require specific thermal and optical properties .
4.2 Case Study: Optical Materials
Research on optical materials has shown that incorporating methanol, 4-biphenyldiphenyl- into polymer matrices enhances their thermal stability and light transmission properties. This makes them suitable for applications in solar energy harvesting technologies .
Environmental Considerations
The environmental impact of methanol and its derivatives is an important aspect of its application. While methanol itself poses certain risks due to its toxicity at high concentrations, its use as a cleaner alternative fuel can significantly reduce greenhouse gas emissions when produced from renewable sources .
Data Tables
Application Area | Description | Impact |
---|---|---|
Catalysis | Use as a ligand in metal complex formation | Enhanced reaction efficiency |
Energy Production | Hydrogen production via photocatalytic methods | Sustainable energy source |
Material Science | Intermediate for polymers and resins | Improved thermal and optical properties |
Environmental Impact | Cleaner alternative fuel source | Reduced greenhouse gas emissions |
Mechanism of Action
The mechanism of action of Methanol, 4-biphenyldiphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Methanol, 4-biphenyldiphenyl- distinguishes itself through its extended aromatic system and methanol functionalization. Below is a comparative analysis with analogous compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic Substituents |
---|---|---|---|---|
Methanol, 4-biphenyldiphenyl- | C₂₅H₂₀O | 336.43 | Methanol (-CH₂OH) | Biphenyl, two phenyl groups |
Bisphenol A (BPA) | C₁₅H₁₆O₂ | 228.29 | Two phenolic hydroxyl (-OH) | Two para-substituted phenyl |
(4-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 280.94 | Methanol, amino (-NH₂), bromo | Single phenyl with Br and NH₂ |
- BPA: A well-studied industrial compound (CAS 80-05-7) used in plastics and epoxy resins . Unlike Methanol, 4-biphenyldiphenyl-, BPA lacks extended aromaticity but shares phenolic hydroxyl groups, which contribute to its endocrine-disrupting properties .
- (4-Amino-3,5-dibromophenyl)methanol: A brominated methanol derivative (CAS 122063-98-3) with pharmaceutical relevance. Its smaller aromatic system and polar substituents (Br, NH₂) result in a lower molecular weight (280.94 g/mol) and higher hydrophilicity (LogP = 2.87) compared to Methanol, 4-biphenyldiphenyl- .
Physicochemical Properties
Property | Methanol, 4-biphenyldiphenyl- | BPA | (4-Amino-3,5-dibromophenyl)methanol |
---|---|---|---|
Density (g/cm³) | 1.138 | ~1.20 (typical for BPA) | N/A |
Boiling Point (°C) | 510.2 | 220–250 (decomposes) | N/A |
Flash Point (°C) | 191.8 | >200 | N/A |
LogP (Hydrophobicity) | Estimated >5 (highly aromatic) | 3.32 | 2.87 |
- Methanol, 4-biphenyldiphenyl-’s high boiling point (510.2°C) and density (1.138 g/cm³) reflect its bulky, rigid aromatic framework, which likely reduces solubility in polar solvents like methanol compared to smaller analogs .
- BPA’s lower molecular weight and phenolic groups enhance its solubility in organic solvents, facilitating its use in polymer production .
Biological Activity
Methanol, 4-biphenyldiphenyl- (also referred to as 4-biphenyldiphenylmethanol) is a compound of interest due to its potential biological activities and applications. This article explores its biological activity, focusing on its metabolic pathways, toxicity, and potential uses as a repellent.
Chemical Structure and Properties
Methanol, 4-biphenyldiphenyl- has a complex biphenyl structure that may influence its biological interactions. Its chemical formula is C19H18O, indicating the presence of hydroxyl groups that can participate in various biochemical reactions.
Estrogenic Activity
Research indicates that compounds structurally related to biphenyls can exhibit estrogenic activity. A study demonstrated that certain diphenyl compounds, when metabolized by liver microsomes, can form hydroxylated derivatives that bind to estrogen receptors in human breast cancer cell lines (MCF-7) and exhibit estrogen-like effects .
- Key Findings:
- Metabolites: Hydroxylated metabolites such as 4-hydroxydiphenyl showed significant estrogenic activity.
- Mechanism: The activation of these compounds is mediated by cytochrome P450 enzymes, which convert them into active forms capable of interacting with estrogen receptors.
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of Methanol, 4-biphenyldiphenyl-. In animal studies, it was noted that at high concentrations, certain metabolites could induce cytotoxic effects in MCF-7 cells. The cytotoxicity threshold was identified at concentrations above 1×10−5M, except for specific hydroxylated derivatives which were active at lower concentrations .
Repellent Activity
Methanol, 4-biphenyldiphenyl- has also been evaluated for its potential as a rodent repellent. In a series of tests involving laboratory rats, the compound was mixed with standard food to assess its repellency. The results indicated varying degrees of repellency based on the concentration used .
- Repellency Index:
- A calculated K value above 85 indicated promising repellent properties.
- The effectiveness diminished over time; however, some formulations remained effective after several months.
Case Study 1: Estrogenic Activity Assessment
A detailed evaluation was conducted using liver microsomes from treated rats to assess the estrogenic potential of Methanol, 4-biphenyldiphenyl-. The study found that:
- Compounds exhibited increased binding affinity to estrogen receptors after metabolic activation.
- Hydroxylated derivatives were primarily responsible for observed biological effects.
Case Study 2: Rodent Repellency Trials
In trials assessing the efficacy of Methanol, 4-biphenyldiphenyl- as a rodent repellent:
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity of 4-biphenyldiphenyl methanol derivatives?
- Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) is widely used for resolving polar impurities. This method is validated for detecting hydroxylated biphenyl derivatives, such as 4-phenylphenol analogs .
- Validation : Include system suitability tests with reference standards (e.g., 2-hydroxybiphenyl) to ensure retention time reproducibility and peak symmetry .
Q. How can researchers optimize the synthesis of 4-biphenyldiphenyl methanol to minimize byproducts?
- Approach : Employ regioselective hydroxylation strategies using catalysts to direct substituents to the para position. For example, biphenyldiol intermediates (e.g., 4,4’-biphenyldiol) can be synthesized via Friedel-Crafts alkylation, followed by controlled oxidation to avoid over-functionalization .
- Purification : Liquid-liquid extraction with polar aprotic solvents (e.g., dimethylformamide) effectively isolates the target compound from diol or ketone byproducts .
Q. What spectroscopic techniques are critical for structural confirmation of 4-biphenyldiphenyl methanol analogs?
- NMR : Use 1H and 13C NMR to identify aromatic proton environments and confirm substitution patterns (e.g., distinguishing para vs. ortho hydroxyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) is essential for verifying molecular ion peaks and fragment patterns of hydroxylated biphenyl derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for 4-biphenyldiphenyl methanol under varying pH conditions?
- Method : Conduct accelerated stability studies using buffered solutions (pH 3–9) at 40°C/75% RH. Monitor degradation via HPLC-UV and correlate with quantum mechanical calculations to identify pH-sensitive functional groups (e.g., hydroxyl or methoxy moieties) .
- Data Reconciliation : Apply multivariate analysis to distinguish between hydrolysis, oxidation, and photolytic pathways, referencing impurity profiles from pharmacopeial guidelines (e.g., EP impurity A/B/C) .
Q. What strategies are effective for synthesizing enantiomerically pure 4-biphenyldiphenyl methanol derivatives?
- Biocatalytic Routes : Utilize immobilized lipases or esterases in non-aqueous media to achieve asymmetric reduction of prochiral ketone precursors. For example, 4-(4-chlorobenzoyl)phenol can serve as a substrate for enantioselective biotransformation .
- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) with heptane/isopropanol gradients to separate enantiomers, validated against racemic reference standards .
Q. How can computational methods enhance the design of 4-biphenyldiphenyl methanol derivatives with improved photostability?
- In Silico Tools : Perform density functional theory (DFT) calculations to predict UV absorption spectra and excited-state reactivity. Focus on reducing π-π* transitions in the biphenyl backbone, which correlate with photodegradation .
- Experimental Validation : Compare computational predictions with accelerated UV exposure tests (e.g., ICH Q1B guidelines) to refine models .
Properties
CAS No. |
38696-14-9 |
---|---|
Molecular Formula |
C25H20O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
diphenyl-(4-phenylphenyl)methanol |
InChI |
InChI=1S/C25H20O/c26-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,26H |
InChI Key |
YIQKLMVZSXYWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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